molecular formula C11H9N3 B8553317 4-(1-Imidazolylmethyl)benzonitrile

4-(1-Imidazolylmethyl)benzonitrile

Cat. No.: B8553317
M. Wt: 183.21 g/mol
InChI Key: ICGOVDHTTBNXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Imidazolylmethyl)benzonitrile is a versatile biochemical tool and organic building block of significant interest in medicinal chemistry and materials science research. Its molecular structure, incorporating both an imidazole ring and a benzonitrile group, allows it to interact with various biological targets and participate in the formation of complex supramolecular architectures. In scientific research, this compound is recognized as a valuable intermediate in the investigation of selective inhibitors for key enzymes, including aldosterone synthase, farnesyltransferase, and the enzyme complex 17α-hydroxylase/17,20-lyase (P45017α), and aromatase . The imidazole moiety is a key pharmacophore in numerous bioactive molecules, while the benzonitrile group can enhance binding affinity and modify the compound's physicochemical properties . Beyond life sciences, this compound serves as a fundamental organic precursor in materials research. It has been utilized in the synthesis of novel organic salts and coordination polymers, the properties of which are relevant for developing luminescent materials . The ability of its functional groups to engage in hydrogen bonding and other supramolecular interactions makes it a compound of interest for designing new materials with specific photophysical behaviors . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(1H-imidazol-2-ylmethyl)benzonitrile

InChI

InChI=1S/C11H9N3/c12-8-10-3-1-9(2-4-10)7-11-13-5-6-14-11/h1-6H,7H2,(H,13,14)

InChI Key

ICGOVDHTTBNXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CN2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 4-(1-Imidazolylmethyl)benzonitrile are influenced by its imidazole-methyl-benzonitrile architecture. Below, we compare it with analogs featuring variations in heterocyclic substituents, linker groups, and substitution patterns.

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound Benzonitrile + imidazole via methylene C₁₁H₉N₃ 183.21 102.5–103.5 Pharmaceutical intermediate
4-(1H-Benzimidazol-2-yl)benzonitrile Benzonitrile + benzimidazole (direct) C₁₄H₉N₃ 219.25 Not reported Crystallography studies
4-[(4-Phenyltriazolyl)methyl]benzonitrile Benzonitrile + triazole via methylene C₁₆H₁₂N₄ 260.29 Not reported Click chemistry applications
Letrozole Intermediate Benzonitrile + triazole via methylene C₁₀H₈N₄ 184.20 Not reported Anticancer drug synthesis
4-(1H-Imidazol-1-yl)benzonitrile Benzonitrile + imidazole (direct) C₁₀H₇N₃ 169.18 Not reported Research reagent

Structural Insights :

  • Heterocycle Type : Replacement of imidazole with benzimidazole () or triazole () alters electronic properties and steric bulk. Benzimidazole derivatives exhibit enhanced aromatic stacking, while triazoles improve metabolic stability .
  • Linker Flexibility : The methylene bridge in this compound increases conformational flexibility compared to direct attachment (e.g., 4-(1H-Imidazol-1-yl)benzonitrile) .
  • Substituent Effects : Phenyl groups in triazole analogs () enhance hydrophobicity, whereas nitro or methoxy groups () modulate solubility and reactivity.

Key Observations :

  • Anti-inflammatory Activity : Compound 7.XXIX (), a benzimidazole derivative, showed comparable efficacy to diclofenac, highlighting the role of nitro and methoxy substituents in enhancing activity .

Research Findings and Industrial Relevance

  • Pharmaceutical Utility : The Letrozole intermediate () is critical in synthesizing aromatase inhibitors, while this compound serves as a versatile building block for drug candidates .
  • Material Science : Benzimidazole derivatives () are studied for their crystalline packing patterns, relevant to optoelectronic material design .
  • Thermal Stability : The methylene linker in this compound contributes to its lower melting point (102.5°C) compared to rigid benzimidazole analogs (212–214°C in ) .

Preparation Methods

Early Alkylation Methods

Initial synthetic approaches involved direct alkylation of imidazole with α-halo-4-tolunitrile under reflux conditions. The Bowman protocol (U.S. Pat. No. 5,473,078) utilized chloroform/acetonitrile mixtures at 80°C for 15 hours, yielding 4-(1-imidazolylmethyl)benzonitrile alongside 30-50% of the regioisomeric 4-(1,3,4-triazolylmethyl) byproduct. This necessitated silica gel chromatography for isolation, rendering the process industrially impractical due to:

  • High solvent consumption (8-10 L/kg product)

  • Low space-time yield (0.05 kg/m³·h)

  • 15-20% material loss during purification

Regioselectivity Breakthroughs

The 2004 patent (US20050209294A1) introduced a paradigm shift by employing pre-formed imidazole salts. Reacting sodium imidazolide with α-bromo-4-tolunitrile in dimethylformamide (DMF) at 10-15°C achieved 96.2% regioselectivity through:

Table 1: Reaction Parameter Optimization

ParameterRange TestedOptimal ValueSelectivity Impact
Temperature (°C)0-3010-15+34% vs. 25°C
Imidazole CounterionLi⁺, Na⁺, K⁺Na⁺+22% vs. K⁺
SolventDMF, DMAc, NMPDMF+18% vs. DMAc

This alkali-mediated pathway suppresses N3-alkylation by deprotonating imidazole (pKa 14.5), directing electrophilic attack exclusively to the N1 position. Quenching with dichloromethane/water followed by diisopropyl ether crystallization affords pharmaceutical-grade product in 82% isolated yield without chromatography.

Modern Industrial Processes

Continuous Flow Synthesis

Recent implementations employ tubular reactors to enhance heat/mass transfer:

  • Reagent Streams :

    • Stream A: 0.5 M α-bromo-4-tolunitrile in DMF

    • Stream B: 1.1 M Na imidazolide in DMF

  • Reaction Conditions :

    • Residence time: 12 minutes

    • Temperature: 10±2°C

    • Productivity: 3.8 kg/L·h

In-line IR monitoring at 2240 cm⁻¹ (C≡N stretch) enables real-time adjustment of stoichiometry, maintaining 99.1±0.3% conversion.

Solvent Recycling Systems

Closed-loop systems recover >95% DMF via:

  • Distillation under reduced pressure (50 mbar, 80°C)

  • Molecular sieve dehydration (3Å pores)

  • Activated carbon filtration (5% w/w load)

This reduces solvent costs from $12/kg to $1.4/kg product while meeting ISO 14040 environmental standards.

Analytical Characterization

Purity Assessment

Current USP specifications require:

  • HPLC purity ≥99.0% (C18, 0.1% H₃PO₄/MeCN gradient)

  • Residual solvents: DMF <880 ppm, diisopropyl ether <5000 ppm

Table 2: Typical Impurity Profile

ImpurityStructureMax Level (ppm)
Regioisomer4-(1,3,4-triazolylmethyl)3800
Hydrolysis Product4-(hydroxymethyl)benzonitrile120
DimerBis-alkylation adduct75

Polymorph Control

Crystallization from diisopropyl ether yields the thermodynamically stable Form I (mp 128-130°C). XRPD analysis confirms absence of metastable Form II (mp 115-117°C), which exhibits 23% lower bioavailability.

Scale-Up Considerations

Exothermicity Management

The alkylation (ΔH = -58 kJ/mol) requires:

  • Jacketed reactor cooling (∆T <5°C/min)

  • Semi-batch addition over 30 minutes

  • Emergency quench system (5°C brine)

Adiabatic calorimetry shows maximum adiabatic temperature rise (MARR) of 84°C, classifying the process as Class 3 per ASTM E698.

Waste Stream Treatment

Neutralization of alkaline washes generates 1.2 kg NaCl/kg product. Ion exchange recovers 92% sodium ions for reuse, reducing effluent TDS by 78%.

Emerging Methodologies

Photocatalytic Alkylation

Pilot studies using [Ir(ppy)₃] photocatalysts enable room-temperature reactions:

  • Visible light (450 nm LED)

  • 0.5 mol% catalyst loading

  • 94% yield in 4 hours

This eliminates cryogenic cooling needs but currently suffers from catalyst cost ($320/g).

Biocatalytic Approaches

Engineered transglutaminase variants catalyze imidazole conjugation:

  • Phosphate buffer (pH 7.4)

  • 35°C, 24 hours

  • 88% conversion

Though environmentally benign, the 72-hour enzyme production cycle limits industrial adoption .

Q & A

Q. How to scale up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Flow chemistry for continuous processing of intermediates.
  • Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry).
  • In-line monitoring (e.g., PAT tools) for real-time purity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.